
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a chemical compound with the molecular formula C9H11NO·HBr. It is a derivative of indan, a bicyclic organic compound, and features an amino group and a hydroxyl group on the indan ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide typically involves the reduction of indanone derivatives followed by amination and subsequent bromination. One common method includes the reduction of 2-indanone using a reducing agent such as sodium borohydride to yield 2,3-dihydro-1H-inden-4-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group. Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, from reduction to amination and bromination. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to modify the indan ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2,3-dihydro-1H-inden-4-one.
Reduction: Formation of fully reduced indan derivatives.
Substitution: Formation of N-substituted indan derivatives.
科学研究应用
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 2-amino-2,3-dihydro-1H-inden-5-ol
- 2-amino-2,3-dihydro-1H-inden-6-ol
Uniqueness
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is unique due to the position of the amino and hydroxyl groups on the indan ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
属性
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGZTBHBKCSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
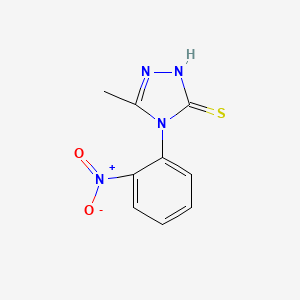
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
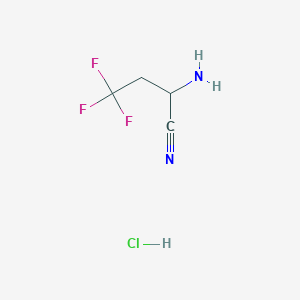
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
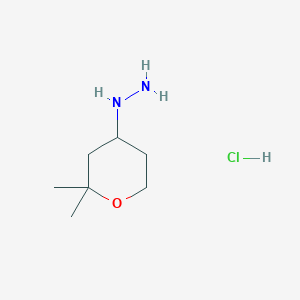
![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
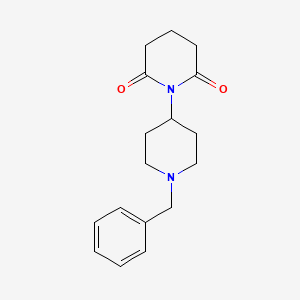
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)
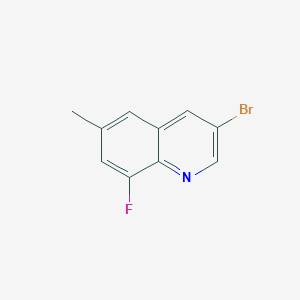
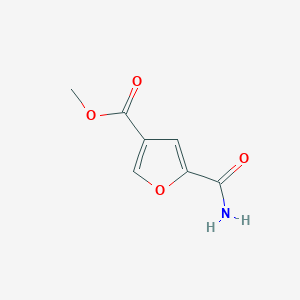
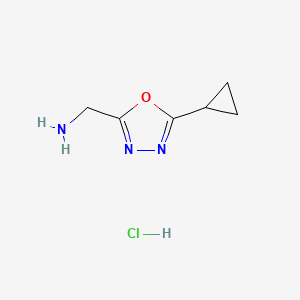
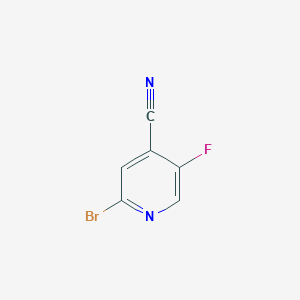
![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)
